molecular formula C12H17NO3S B1490346 (E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid CAS No. 2098160-01-9

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B1490346
CAS RN: 2098160-01-9
M. Wt: 255.34 g/mol
InChI Key: UTGAGMFLRKWDBK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, commonly referred to as CTTA, is an organic acid that is used in many scientific research applications. It is a cyclic organic acid that is produced from the oxidation of the cyclopropyl group in the thiopyran ring. CTTA has been used in studies ranging from biochemistry to physiology and pharmacology. It is a versatile compound that can be used to study a variety of biological processes.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthetic Chemistry : A study by Berkeš et al. (2007) discusses the synthesis of new substituted 4-hetereoaryl-4-oxobut-2-enoic acids with an indole ring. The research focuses on Michael acceptors' addition to produce enantiomerically enriched substituted 2-amino-4-heteroaryl-4-oxobutanoic acids, showcasing a method relevant for homotryptophan analogues development (Berkeš et al., 2007).

  • Hemostatic Activity : Pulina et al. (2017) synthesized new derivatives of 4-aryl-4-oxobut-2-enoic acid and evaluated their effects on the blood coagulation system. This study highlights compounds with high hemostatic activity and low acute toxicity, indicating potential applications in medical research for controlling bleeding (Pulina et al., 2017).

  • Analgesic Activity : Shipilovskikh et al. (2013) investigated the synthesis of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids and their analgesic activity. The compounds synthesized exhibited analgesic effects comparable to or exceeding reference drugs, suggesting their utility in developing new pain management therapies (Shipilovskikh et al., 2013).

Chemical Reactions and Modifications

  • Reactivity and Modifications : Kolos et al. (2020) synthesized previously undescribed derivatives of 2-amino-5-(2-aryl-2-oxoethyl)thiazol-4(5H)-one by reacting (E)-4-aryl-4-oxobut-2-enoic acids with thiourea. This work illustrates the structural diversity achievable through chemical modifications, contributing to the development of novel compounds with potential biochemical applications (Kolos et al., 2020).

  • Metal Complex Synthesis : Ferenc et al. (2017) described the synthesis of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid and various metal ions, including Mn(II), Co(II), and Cu(II). These complexes were characterized for their thermal and magnetic properties, underscoring the compound's versatility in forming materials with potential applications in materials science and catalysis (Ferenc et al., 2017).

properties

IUPAC Name

(E)-4-[cyclopropyl(thian-4-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGAGMFLRKWDBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(C2CCSCC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 3
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 4
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(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

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